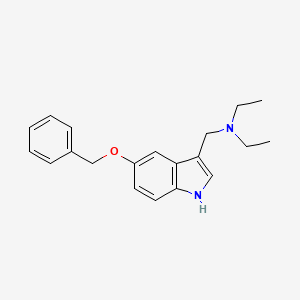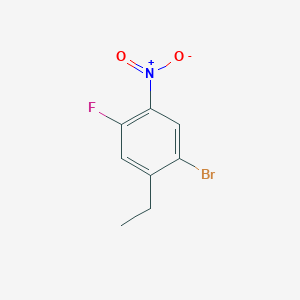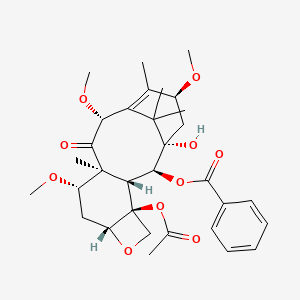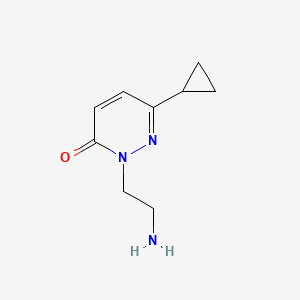
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine: is a synthetic compound belonging to the indole class of chemicals This compound is structurally characterized by an indole core substituted with a phenylmethoxy group at the 5-position and a diethylamino group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Substitution: The phenylmethoxy group is introduced at the 5-position of the indole ring through a nucleophilic substitution reaction.
Amination: The diethylamino group is then introduced at the 3-position of the indole ring via a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Reactions: Conducting the substitution and amination reactions in large reactors.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The phenylmethoxy and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other indole derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a psychoactive agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Another indole derivative with similar psychoactive properties.
N,N-Dimethyltryptamine: A well-known psychedelic compound with a similar indole structure.
5-Methoxy-N,N-diethyltryptamine: A compound with structural similarities and comparable effects.
Uniqueness
N,N-Diethyl-5-(phenylmethoxy)-1H-indole-3-methanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a phenylmethoxy group and a diethylamino group at specific positions on the indole ring differentiates it from other similar compounds.
Propiedades
Fórmula molecular |
C20H24N2O |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-ethyl-N-[(5-phenylmethoxy-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C20H24N2O/c1-3-22(4-2)14-17-13-21-20-11-10-18(12-19(17)20)23-15-16-8-6-5-7-9-16/h5-13,21H,3-4,14-15H2,1-2H3 |
Clave InChI |
DUSLFZUJBGDPSZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)


![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)





![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)


![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
